molecular formula C10H16N4O2 B13182857 N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13182857
M. Wt: 224.26 g/mol
InChI Key: SKMLXEIHEBDTEK-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound that features both morpholine and imidazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine ring imparts unique chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of morpholine with an appropriate imidazole derivative. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. For example, the reaction between 2-chloroethyl morpholine and imidazole-1-carboxamide in the presence of a base such as triethylamine can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both morpholine and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications and potential therapeutic uses.

Biological Activity

N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a morpholine ring and an imidazole moiety, which are critical for its biological activity. The general structure can be represented as follows:

C10H14N4O2\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}_2

The synthesis typically involves the reaction of morpholine derivatives with imidazole carboxylic acids or their derivatives. The synthetic pathway often includes steps such as N-alkylation and amidation to achieve the desired molecular framework.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • HeLa (cervical carcinoma) : IC50 values indicate moderate cytostatic effects, suggesting potential as an anti-tumor agent.
  • MDA-MB-231 (breast cancer) : The compound has been shown to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa9.5Induction of apoptosis
MDA-MB-23112.0Microtubule destabilization
SW620 (colon cancer)20.0Cytostatic effects

These results suggest that the compound may act through mechanisms such as microtubule destabilization, which is crucial for cancer cell division.

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Studies indicate that it may possess inhibitory effects against various bacterial strains, although specific data on this compound's antibacterial efficacy remains limited compared to its anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the morpholine ring is believed to enhance solubility and bioavailability, while the imidazole core is critical for interaction with biological targets such as kinases and other proteins involved in cancer progression.

Key Findings from SAR Studies

  • Morpholine Substituent : Enhances cellular uptake and modulates pharmacokinetic properties.
  • Imidazole Moiety : Essential for interaction with target proteins; modifications can lead to altered potency.
  • Alkyl Chain Length : Variations in the ethyl chain length can impact the overall activity and selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their cytotoxic effects against tumor cells, revealing that modifications at the 4-position significantly impacted activity levels.
  • Evaluation of Morpholine-Based Compounds : Research highlighted the importance of morpholine in enhancing the anticancer effects of imidazole derivatives through improved molecular interactions.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H16N4O2/c15-10(14-4-1-11-9-14)12-2-3-13-5-7-16-8-6-13/h1,4,9H,2-3,5-8H2,(H,12,15)

InChI Key

SKMLXEIHEBDTEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)N2C=CN=C2

Origin of Product

United States

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